Northioridazine

Overview

Description

Synthesis Analysis

The synthesis of Northioridazine enantiomers from racemic Thioridazine has been achieved . The absolute stereochemistry was confirmed by X-ray crystallographic analysis . N-Substitution of the ®- and (S)-Northioridazine enantiomers was optimized to produce the corresponding ®- and (S)-N-propargyl Northioridazine enantiomers .

Molecular Structure Analysis

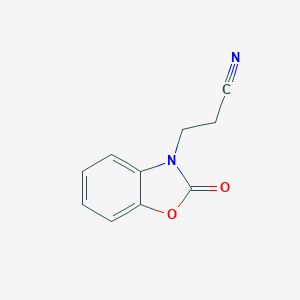

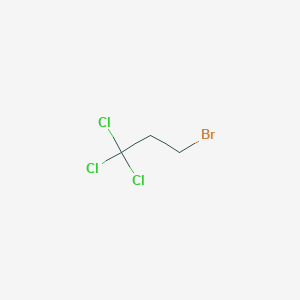

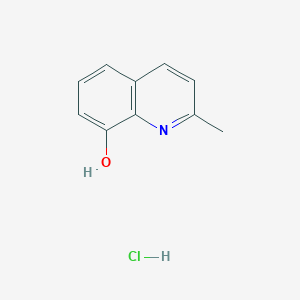

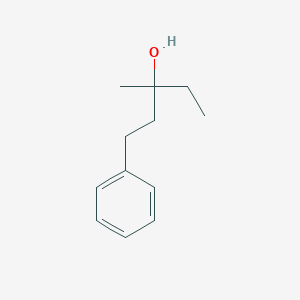

The molecular formula of Northioridazine is C20H24N2S2 . It is a piperidine phenothiazine which blocks postsynaptic mesolimbic dopaminergic receptors in the brain .

Scientific Research Applications

High-Performance Liquid Chromatography

Northioridazine is used in the simultaneous determination of thioridazine and its S-oxidized and N-demethylated metabolites . This method involves solvent extraction of these compounds, which are then separated by high-performance liquid chromatography on radially compressed silica gel and detected by UV absorbance .

Synthesis of Thioridazine-VLA-4 Antagonist Hybrids

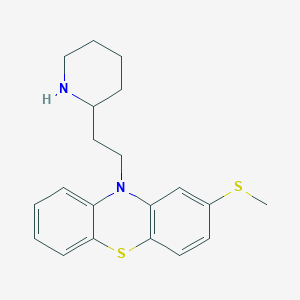

Northioridazine has been used in the synthesis of thioridazine-VLA-4 antagonist hybrids . These hybrid molecules were obtained by means of a click reaction involving N-propargyl northioridazine enantiomers and an azide containing VLA-4 antagonist .

Development of Northioridazine Enantiomers

Northioridazine enantiomers have been synthesized from racemic thioridazine . The absolute stereochemistry was confirmed by X-ray crystallography .

Therapeutic Potential in Disease Treatment

The phenothiazine core of Northioridazine may have therapeutic potential in various disease avenues . Access to N-substituted thioridazine analogs could reveal this potential .

Mechanism of Action

Target of Action

Northioridazine, also known as Thioridazine, is a phenothiazine antipsychotic . Its primary targets are the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior .

Mode of Action

Northioridazine interacts with its targets by blocking the D1 and D2 receptors . This blockade depresses the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .

Biochemical Pathways

The biochemical pathways affected by Northioridazine are primarily those involving dopamine signaling . By blocking the D1 and D2 receptors, Northioridazine disrupts the normal functioning of these pathways, leading to changes in various physiological processes such as metabolism, body temperature, and wakefulness .

Result of Action

The molecular and cellular effects of Northioridazine’s action primarily involve changes in neurotransmitter activity due to the blockade of D1 and D2 receptors . This can lead to alterations in various physiological processes, potentially contributing to its antipsychotic effects .

Safety and Hazards

properties

IUPAC Name |

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDCSHQNNVQXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Northioridazine | |

CAS RN |

10538-32-6 | |

| Record name | Northioridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Northioridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTHIORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5S57JJJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Northioridazine relate to Thioridazine in terms of metabolism?

A: Northioridazine is a major metabolite of Thioridazine. Studies utilizing microsomes and purified enzymes reveal that both flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes are involved in Thioridazine's metabolism. While FMO primarily catalyzes the formation of Thioridazine-N-oxide, P450 enzymes contribute to producing Northioridazine, Thioridazine-2-sulphoxide, and Thioridazine-5-sulphoxide. []

Q2: What is the significance of albumin binding for Thioridazine and its metabolites like Northioridazine?

A: Albumin binding plays a crucial role in the pharmacokinetics of drugs. Research utilizing equilibrium dialysis demonstrates that Thioridazine, Northioridazine, Mesoridazine, and Sulforidazine bind to bovine serum albumin. [, ] This binding can influence their distribution, elimination, and potentially their therapeutic effects.

Q3: Is there evidence of stereoselectivity in the metabolism of Thioridazine to its sulfoxide metabolites?

A: Yes, research indicates that the formation of Thioridazine 5-sulfoxide, a metabolite produced via ring sulfoxidation of Thioridazine, exhibits stereoselectivity. Specifically, the fast-eluting stereoisomer of Thioridazine 5-sulfoxide was found in significantly higher concentrations than the slow-eluting stereoisomer in the plasma and urine of patients treated with Thioridazine. [] This finding highlights the importance of considering stereochemistry in drug metabolism studies.

Q4: What is the rationale behind synthesizing hybrid molecules of Thioridazine and VLA-4 antagonists?

A: Researchers have explored synthesizing hybrid molecules combining Thioridazine's core structure with VLA-4 antagonists using click chemistry. [] This approach aims to investigate whether combining structural features from different pharmacological classes could lead to novel therapeutic agents, potentially with enhanced efficacy or targeting capabilities.

Q5: What analytical methods are commonly employed for quantifying Thioridazine and its metabolites, including Northioridazine, in biological samples?

A: Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a widely utilized technique for measuring Thioridazine and its active metabolites, including Northioridazine, Mesoridazine, and Sulforidazine, in biological samples. [] These methods typically involve an extraction procedure followed by chromatographic separation and detection, allowing for the accurate quantification of these compounds in complex matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)